molecular formula C8H8N2O3 B3356746 1-(2-Methyl-5-nitropyridin-3-YL)ethanone CAS No. 68541-87-7

1-(2-Methyl-5-nitropyridin-3-YL)ethanone

Cat. No.: B3356746
CAS No.: 68541-87-7
M. Wt: 180.16 g/mol
InChI Key: ZAJZRNADQUVNOV-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitropyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group and a nitro group on the pyridine ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone typically involves the nitration of 2-methylpyridine followed by acetylation. The nitration process introduces a nitro group at the 5-position of the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-5-nitropyridine is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for nitration and acetylation processes, which enhance the efficiency and yield of the compound. Additionally, industrial methods may involve the use of alternative solvents and catalysts to reduce costs and improve environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-nitropyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can react with the ethanone group under basic conditions.

Major Products Formed

Scientific Research Applications

1-(2-Methyl-5-nitropyridin-3-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The ethanone group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. These interactions can modulate various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitropyridine: Lacks the ethanone group, making it less reactive in certain chemical reactions.

    1-(2-Methyl-3-nitropyridin-5-YL)ethanone: Positional isomer with different reactivity and properties.

    2-Methyl-5-aminopyridine: Reduction product of 2-Methyl-5-nitropyridine, with different chemical and biological properties.

Uniqueness

1-(2-Methyl-5-nitropyridin-3-YL)ethanone is unique due to the presence of both a nitro group and an ethanone group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

1-(2-methyl-5-nitropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-8(6(2)11)3-7(4-9-5)10(12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJZRNADQUVNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499390
Record name 1-(2-Methyl-5-nitropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68541-87-7
Record name 1-(2-Methyl-5-nitropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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